N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine
Overview
Description
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core structure, which is a fused bicyclic system consisting of a benzene ring and an imidazole ring. The compound also features a dimethylamino group attached to a phenyl ring, which is linked to the benzimidazole core through a methyleneamino bridge. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-aminobenzimidazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is the desired product. The reaction can be represented as follows:
4-(dimethylamino)benzaldehyde+2-aminobenzimidazole→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities, showing promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. This binding can lead to the inhibition of nucleic acid synthesis and protein synthesis, resulting in antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells or organisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N-[[4-(dimethylamino)phenyl]methylideneamino]-2-phenoxyacetamide
- N-[(Z)-(4-dimethylaminophenyl)methylideneamino]-7H-purin-6-amine
Uniqueness
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine is unique due to its specific structural features, such as the presence of both a benzimidazole core and a dimethylamino group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.
Properties
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-21(2)13-9-7-12(8-10-13)11-17-20-16-18-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3,(H2,18,19,20)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROGOMIDCRCSSY-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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